molecular formula C18H16Cl2F2N2O3S B7518813 N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide

N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide

Cat. No. B7518813
M. Wt: 449.3 g/mol
InChI Key: XRIRIHVACOHXBD-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is extensively used in scientific research to study the role of adenosine receptors in various physiological and pathological conditions.

Mechanism of Action

N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide acts as a competitive antagonist of the adenosine A1 receptor. Adenosine receptors are G protein-coupled receptors that are activated by adenosine, a nucleoside that is released by cells in response to various stimuli. Activation of the adenosine A1 receptor leads to the inhibition of adenylate cyclase and a decrease in intracellular cyclic AMP levels. By blocking the activity of the adenosine A1 receptor, N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide prevents the inhibitory effects of adenosine on adenylate cyclase and increases intracellular cyclic AMP levels.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide depend on the specific physiological process being studied. In general, N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide is used to study the effects of adenosine A1 receptor blockade on cardiovascular function, neurotransmission, and inflammation. For example, studies have shown that N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide can increase heart rate and blood pressure by blocking the inhibitory effects of adenosine on the sympathetic nervous system. N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide can also increase the release of neurotransmitters such as dopamine and acetylcholine by blocking the inhibitory effects of adenosine on neurotransmitter release. Finally, N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide can reduce inflammation by blocking the inhibitory effects of adenosine on immune cell function.

Advantages and Limitations for Lab Experiments

The main advantage of using N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide in lab experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to selectively block the activity of this receptor and study its effects on different physiological processes. However, a limitation of using N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide is that it is not a perfect antagonist and can have off-target effects on other adenosine receptors or other receptors altogether. Additionally, the effects of N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide can be influenced by factors such as dose, route of administration, and the specific experimental conditions.

Future Directions

There are several future directions for research on N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide. One direction is to study the effects of N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide on other physiological processes beyond cardiovascular function, neurotransmission, and inflammation. For example, studies could investigate the role of adenosine A1 receptor in pain perception, memory, and learning. Another direction is to develop more selective and potent antagonists of the adenosine A1 receptor that can be used in clinical settings. Finally, studies could investigate the effects of adenosine A1 receptor blockade in different disease models, such as cancer, diabetes, and neurodegenerative diseases.

Synthesis Methods

The synthesis of N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide involves several steps, starting with the reaction of 3,5-dichlorophenylacetonitrile with 3,4-difluorobenzaldehyde to form the corresponding imine. The imine is then reduced with sodium borohydride to obtain the corresponding amine, which is then reacted with piperidine-4-carboxylic acid and sulfonyl chloride to form N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide. The overall yield of the synthesis is around 25%, and the purity of the final product can be improved by recrystallization.

Scientific Research Applications

N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide is extensively used in scientific research to study the role of adenosine A1 receptor in various physiological and pathological conditions. Adenosine receptors are involved in the regulation of many physiological processes, including cardiovascular function, neurotransmission, and inflammation. N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide is a selective antagonist of the adenosine A1 receptor, which allows researchers to selectively block the activity of this receptor and study its effects on different physiological processes.

properties

IUPAC Name

N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2F2N2O3S/c19-12-7-13(20)9-14(8-12)23-18(25)11-3-5-24(6-4-11)28(26,27)15-1-2-16(21)17(22)10-15/h1-2,7-11H,3-6H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIRIHVACOHXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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